N-(pyridin-2-ylmethyl)pyridin-4-amine
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Overview
Description
N-(pyridin-2-ylmethyl)pyridin-4-amine is an organic compound that belongs to the class of aminopyridines Aminopyridines are known for their significant biological and therapeutic value
Mechanism of Action
Mode of Action
The mode of action of N-(pyridin-2-ylmethyl)pyridin-4-amine involves its interaction with its targets, leading to changes in cellular processes. The compound’s structure suggests it may form hydrogen bonds with its targets, influencing their function . .
Biochemical Pathways
The compound has been studied for its potential use in non-linear optics, suggesting it may interact with pathways related to light absorption and transmission
Result of Action
Its potential use in non-linear optics suggests it may influence light-related processes at the molecular level . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as suggested by its storage recommendations Additionally, its action and efficacy could be influenced by factors such as pH and the presence of other molecules in its environment
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(pyridin-2-ylmethyl)pyridin-4-amine can be synthesized through various methods. One common approach involves the reaction of 2-aminopyridine with pyridine-2-carbaldehyde under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out in an organic solvent like toluene . Another method involves the use of α-bromoketones and 2-aminopyridine, where the reaction conditions can be adjusted to yield different products .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-ylmethyl)pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(pyridin-2-ylmethyl)pyridin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine structure and have been studied for their medicinal properties.
Imidazo[1,2-a]pyridines: Another class of compounds with a pyridine core, known for their diverse biological activities.
Uniqueness
N-(pyridin-2-ylmethyl)pyridin-4-amine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)pyridin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-2-6-13-11(3-1)9-14-10-4-7-12-8-5-10/h1-8H,9H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPHEMAPOLGJPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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